molecular formula C19H25OP B14612460 4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one CAS No. 57604-71-4

4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14612460
CAS No.: 57604-71-4
M. Wt: 300.4 g/mol
InChI Key: SBCXKMDPLOBLBU-UHFFFAOYSA-N
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Description

4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a phosphinine ring and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. Common starting materials might include tert-butyl-substituted phosphines and cyclohexadienone derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form phosphine oxides.

    Reduction: Reduction reactions could lead to the formation of phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while reduction could produce phosphine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action for 4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s effects are mediated through specific pathways, which could include inhibition of enzyme activity, modulation of receptor function, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Phosphinine derivatives: Compounds with similar phosphinine rings.

    Cyclohexadienone derivatives: Compounds with similar cyclohexadienone moieties.

Properties

CAS No.

57604-71-4

Molecular Formula

C19H25OP

Molecular Weight

300.4 g/mol

IUPAC Name

4-(2,6-ditert-butylphosphinin-4-yl)phenol

InChI

InChI=1S/C19H25OP/c1-18(2,3)16-11-14(12-17(21-16)19(4,5)6)13-7-9-15(20)10-8-13/h7-12,20H,1-6H3

InChI Key

SBCXKMDPLOBLBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=P1)C(C)(C)C)C2=CC=C(C=C2)O

Origin of Product

United States

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